SR2211 vs. SR1001: RORγ-Selective Binding with Eliminated RORα Cross-Reactivity
SR2211 was derived from the dual RORα/γ inverse agonist SR1001 via medicinal chemistry optimization specifically aimed at eliminating RORα activity. In competitive radioligand binding assays, SR2211 binds to RORγ with a Ki of 105 nM and at 10 μM inhibits RORγ transcriptional activity by 90% while exhibiting no detectable effect on RORα transcriptional activity [1]. In contrast, SR1001 retains potent RORα binding (Ki = 172 nM) alongside RORγ binding (Ki = 111 nM) [2]. This isoform selectivity distinction is critical because RORα and RORγ have non-redundant physiological roles; genetic ablation of RORγ alone impairs Th17 differentiation, whereas combined RORα/RORγ ablation produces a more pronounced phenotype [1].
| Evidence Dimension | Isoform selectivity: RORγ vs. RORα binding affinity and functional activity |
|---|---|
| Target Compound Data | Ki (RORγ) = 105 nM; 10 μM inhibits RORγ activity by 90%; no effect on RORα transcriptional activity |
| Comparator Or Baseline | SR1001: Ki (RORγ) = 111 nM; Ki (RORα) = 172 nM; dual RORα/γ inverse agonist |
| Quantified Difference | SR2211 eliminates RORα cross-reactivity entirely; SR1001 retains Ki = 172 nM against RORα |
| Conditions | Radioligand binding assay using [3H]25-hydroxycholesterol; transcriptional reporter assays in HEK293T cells co-transfected with Gal4-RORγ or Gal4-RORα LBD and UAS-luciferase reporter |
Why This Matters
Researchers investigating RORγ-specific biology without confounding RORα-mediated effects must select SR2211; SR1001 cannot isolate RORγ-dependent phenotypes.
- [1] Kumar N, Lyda B, Chang MR, et al. Identification of SR2211: a potent synthetic RORγ-selective modulator. ACS Chem Biol. 2012;7(4):672-677. View Source
- [2] Solt LA, Kumar N, Nuhant P, et al. Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand. Nature. 2011;472(7344):491-494. View Source
